2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid 2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16911695
InChI: InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid

CAS No.:

Cat. No.: VC16911695

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

2-Aminomethyl-3-(4-ethyl-phenyl)-propionic acid -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name 2-(aminomethyl)-3-(4-ethylphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-11(8-13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15)
Standard InChI Key CXWJUDRNVKQFKJ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)CC(CN)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Stereochemical Considerations

The compound exhibits chirality at the third carbon due to the asymmetric substitution pattern. While specific enantiomeric data are unavailable for this derivative, analogous β-amino acids often display distinct biological activities depending on their stereochemistry .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 2-aminomethyl-3-(4-ethylphenyl)propionic acid can be inferred from methodologies used for structurally related compounds. A patent detailing the synthesis of 2-(4-aminomethyl phenyl)propionic acid (CN104402698A) provides a relevant framework:

  • Chlorination: p-Xylol derivatives undergo photochlorination at 65–85°C under UV light to introduce chlorine atoms .

  • Cyanation: The chlorinated intermediate reacts with cyanide ions in the presence of phase-transfer catalysts (e.g., tetrabutylammonium bromide), forming a nitrile group .

  • Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions, yielding the final product .

Modifications to this route, such as substituting p-ethyltoluene for p-xylol, could enable the synthesis of the target compound.

Optimization Strategies

  • Catalyst Use: Phase-transfer catalysts added in two stages improve reaction efficiency and yield .

  • Solvent Recovery: Trichloromethane and unreacted solvents are reclaimed via vacuum distillation (-80 to -95 kPa), reducing waste .

  • Temperature Control: Maintaining temperatures below 85°C during chlorination minimizes side reactions .

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data are scarce, analogous compounds like 3-(4-ethylphenyl)propanoic acid exhibit a melting point of 72°C and a boiling point of 304°C at atmospheric pressure . The aminomethyl group likely enhances intermolecular hydrogen bonding, increasing melting point relative to non-aminated derivatives .

Solubility and Partitioning

  • Aqueous Solubility: The carboxylic acid and aminomethyl groups confer polarity, suggesting moderate water solubility.

  • Organic Solvents: Expected to dissolve in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol .

Table 1: Predicted physicochemical properties of 2-aminomethyl-3-(4-ethylphenyl)propionic acid.

PropertyValue/Description
Molecular Weight193.24 g/mol
Melting Point~75–85°C (estimated)
Boiling Point~300–310°C (estimated)
LogP (Partition Coefficient)~1.5–2.0 (indicative of moderate lipophilicity)

Reactivity and Functional Group Transformations

Carboxylic Acid Reactivity

The terminal carboxyl group can undergo esterification, amidation, or reduction. For example, reaction with methanol under acidic conditions yields the corresponding methyl ester, useful in prodrug formulations .

Aminomethyl Group Reactions

The primary amine participates in:

  • Acylation: Formation of amides with acyl chlorides.

  • Schiff Base Formation: Reaction with aldehydes or ketones.

  • Salt Formation: Stable hydrochloride salts under acidic conditions .

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound’s structure aligns with non-steroidal anti-inflammatory drug (NSAID) precursors. For instance, ibuprofen derivatives utilize similar arylpropionic acid scaffolds . The aminomethyl group could facilitate peptide coupling or serve as a pharmacophore in protease inhibitors .

Specialty Chemicals

Potential uses include:

  • Chiral Auxiliaries: Asymmetric synthesis catalysts.

  • Ligands in Coordination Chemistry: Chelating agents for metal ions .

Comparison with Structural Analogs

3-Amino-3-(4-ethylphenyl)propanoic Acid

  • Structural Difference: Amino group at position 3 vs. position 2.

  • Impact: Altered hydrogen-bonding networks and bioavailability.

2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid

  • Substituent Variation: Methoxy (-OCH₃) vs. ethyl (-C₂H₅) group.

  • Effect: Increased polarity and potential metabolic stability due to the ether group .

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